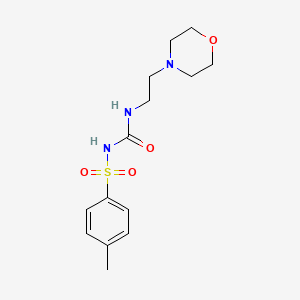
Methyl (Z)-3-hydroxy-2-phenylacrylate
概要
説明
Methyl (Z)-3-hydroxy-2-phenylacrylate is an organic compound characterized by its unique structural configuration The compound features a hydroxyl group and a phenyl group attached to an acrylate moiety, with the (Z)-configuration indicating that the substituents on the double bond are on the same side
準備方法
Synthetic Routes and Reaction Conditions
Methyl (Z)-3-hydroxy-2-phenylacrylate can be synthesized through several methods. One common approach involves the aldol condensation of benzaldehyde with methyl acrylate, followed by selective reduction of the resulting α,β-unsaturated carbonyl compound. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is conducted under controlled temperatures to ensure the desired (Z)-configuration is achieved.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes are employed to facilitate the reaction under milder conditions, thereby improving efficiency and reducing costs. The use of continuous flow reactors is also explored to scale up the production while maintaining high purity and consistency.
化学反応の分析
Types of Reactions
Methyl (Z)-3-hydroxy-2-phenylacrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The double bond can be selectively reduced to yield the corresponding saturated ester using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of methyl (Z)-3-oxo-2-phenylacrylate.
Reduction: Formation of methyl 3-hydroxy-2-phenylpropanoate.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
Methyl (Z)-3-hydroxy-2-phenylacrylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly those with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of polymers and materials with specific functional properties.
作用機序
The mechanism by which methyl (Z)-3-hydroxy-2-phenylacrylate exerts its effects is primarily through its functional groups. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The phenyl group provides aromatic stability and can engage in π-π interactions. The acrylate moiety allows for further chemical modifications, making the compound versatile in various synthetic applications.
類似化合物との比較
Methyl (Z)-3-hydroxy-2-phenylacrylate can be compared with other similar compounds such as:
Methyl (E)-3-hydroxy-2-phenylacrylate: The (E)-isomer has different spatial arrangement, leading to variations in reactivity and physical properties.
Methyl 3-hydroxy-2-phenylpropanoate: Lacks the double bond, resulting in different chemical behavior and applications.
Phenylacrylic acid derivatives: These compounds share the phenyl and acrylate moieties but differ in functional groups, affecting their utility in synthesis and research.
The uniqueness of this compound lies in its specific (Z)-configuration, which imparts distinct chemical and physical properties, making it valuable for targeted applications in various fields.
特性
IUPAC Name |
methyl (Z)-3-hydroxy-2-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-7,11H,1H3/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCBVHULKMGJSR-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CO)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\O)/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3130904.png)






![3-(4-methylbenzenesulfonyl)-1-[(pyridin-3-yl)methyl]urea](/img/structure/B3130957.png)




![N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B3130991.png)

